1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 937279-21-5
VCID: VC3274324
InChI: InChI=1S/C13H12N4O/c1-16-12(8-13(18)17(16)2)9-3-4-10-11(7-9)15-6-5-14-10/h3-8H,1-2H3
SMILES: CN1C(=CC(=O)N1C)C2=CC3=NC=CN=C3C=C2
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one

CAS No.: 937279-21-5

Cat. No.: VC3274324

Molecular Formula: C13H12N4O

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one - 937279-21-5

Specification

CAS No. 937279-21-5
Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
IUPAC Name 1,2-dimethyl-5-quinoxalin-6-ylpyrazol-3-one
Standard InChI InChI=1S/C13H12N4O/c1-16-12(8-13(18)17(16)2)9-3-4-10-11(7-9)15-6-5-14-10/h3-8H,1-2H3
Standard InChI Key GKOBQWGXOPMOSX-UHFFFAOYSA-N
SMILES CN1C(=CC(=O)N1C)C2=CC3=NC=CN=C3C=C2
Canonical SMILES CN1C(=CC(=O)N1C)C2=CC3=NC=CN=C3C=C2

Introduction

Chemical Structure and Physical Properties

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is characterized by a pyrazolone ring system substituted with a quinoxaline group at position 5 and methyl groups at positions 1 and 2. Based on available data, this compound possesses several notable physicochemical properties that influence its behavior in biological systems and chemical reactions.

Molecular Properties

The compound exhibits specific physicochemical characteristics that define its chemical behavior:

PropertyValue
Molecular Weight342.4 g/mol
XLogP3-AA3.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass342.14806121 Da

These properties indicate that 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has moderate lipophilicity (XLogP3-AA of 3.4), suggesting potential for membrane permeability while maintaining some water solubility . The absence of hydrogen bond donors, combined with four hydrogen bond acceptors, suggests this molecule may function primarily as a hydrogen bond acceptor in intermolecular interactions, potentially influencing its binding characteristics with biological targets.

Structural Features

The compound contains three key structural components:

  • A pyrazolone ring with a carbonyl group at position 3

  • Methyl substituents at positions 1 and 2 of the pyrazole ring

  • A quinoxaline substituent at position 5

The presence of these structural elements creates a molecule with a planar aromatic system that may facilitate π-π stacking interactions with aromatic amino acid residues in proteins or intercalation with DNA bases . The nitrogen atoms in both the pyrazole and quinoxaline rings, along with the carbonyl oxygen, serve as potential coordination sites for metal ions or hydrogen bonding interactions with biological macromolecules.

Derivatives and Structural Analogs

Several structural analogs of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one have been reported, with modifications at various positions of the core structure. These derivatives may exhibit different physicochemical properties and biological activities.

Bromo-Substituted Analog

PropertyValue
Molecular Weight346.4 g/mol
XLogP3-AA1.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3

The presence of the hydroxymethyl group significantly reduces the compound's lipophilicity (XLogP3-AA of 1.7 compared to 3.4 for the parent compound) and introduces a hydrogen bond donor, potentially enhancing its water solubility and altering its interaction with biological targets .

Vinyl-Substituted Analog

1,2-Dimethyl-5-(quinoxalin-6-yl)-4-(3-vinylphenyl)-1H-pyrazol-3(2H)-one represents another structural variant with a vinylphenyl substituent at position 4 . This modification introduces an extended conjugated system that may influence the compound's electronic properties and reactivity. The vinyl group could potentially serve as a site for further functionalization through addition reactions or polymerization.

Structure-Activity Relationships

Analysis of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one and its analogs provides insights into potential structure-activity relationships that could guide future research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator